molecular formula C12H22O2 B8080310 6-(Cyclohexyloxy)hexanal

6-(Cyclohexyloxy)hexanal

Cat. No.: B8080310
M. Wt: 198.30 g/mol
InChI Key: CZUCQWWFWWUPRA-UHFFFAOYSA-N
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Description

6-(Cyclohexyloxy)hexanal is a chemical compound with the molecular formula C12H22O2 and a molecular weight of 198.31 g/mol . It is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is characterized by its cyclohexyloxy moiety attached to a hexanal chain, a structure that may be of interest in various synthetic and material science research pathways. While specific biological or mechanistic studies on this exact compound are limited in the public domain, related aldehydes such as hexanal have been extensively studied for their roles in plant biology and as potential shelf-life enhancers in agriculture. For instance, hexanal is known to be a natural volatile compound produced by plants via the lipoxygenase pathway and has been shown to inhibit the phospholipase D enzyme, which can help in maintaining membrane integrity and delaying senescence in fruits . Furthermore, hexanal has demonstrated antifungal properties and the ability to act as a quorum-sensing inhibitor against bacteria like Erwinia carotovora and Pseudomonas fluorescens , reducing the activity of cellulase and other extracellular enzymes that cause spoilage in vegetables . Researchers may explore this compound as a structural analog or a precursor in the synthesis of more complex molecules for fragrance, organic synthesis, or agricultural science applications. It is recommended to store the product at 2-8°C .

Properties

IUPAC Name

6-cyclohexyloxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h10,12H,1-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUCQWWFWWUPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-(Cyclohexyloxy)hexanol

Reagents :

  • 6-Chlorohexanol (precursor)

  • Sodium cyclohexanolate (prepared from cyclohexanol and NaH)

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure :

  • SN2 Substitution :

    • 6-Chlorohexanol reacts with sodium cyclohexanolate in anhydrous THF at 60–80°C for 12–24 hours.

    • Mechanism : A backside nucleophilic attack by cyclohexoxide displaces the chloride, yielding 6-(cyclohexyloxy)hexanol.

    • Yield : ~70–85% (extrapolated from analogous SN2 reactions).

Oxidation to 6-(Cyclohexyloxy)hexanal

Reagents :

  • Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (Swern oxidation conditions)

Procedure :

  • Swern Oxidation :

    • 6-(Cyclohexyloxy)hexanol is treated with oxalyl chloride and DMSO at −50°C, followed by triethylamine to neutralize HCl.

    • Key Advantage : Mild conditions prevent over-oxidation to carboxylic acids.

    • Yield : ~80–90% (based on 6-chlorohexanal synthesis).

Data Table 1: Reaction Conditions for Method 1

StepReagents/ConditionsTemperatureTimeYield
SN2 SubstitutionNa cyclohexanolate, THF60–80°C12–24h70–85%
Swern OxidationOxalyl chloride, DMSO, Et3N−50°C → RT2h80–90%

Method 3: Mitsunobu Reaction for Ether Formation

Reaction Design

Reagents :

  • 6-Hydroxyhexanal (precursor)

  • Cyclohexanol

  • Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (TPP)

Procedure :

  • Mitsunobu Coupling :

    • React 6-hydroxyhexanal with cyclohexanol in THF using DIAD/TPP.

    • Mechanism : The reaction converts the alcohol to an ether via a phosphorane intermediate.

    • Challenge : 6-Hydroxyhexanal is unstable and may undergo aldol condensation or oxidation.

Data Table 2: Comparison of Etherification Methods

MethodStarting MaterialKey ReagentsYieldDrawbacks
Williamson Synthesis6-ChlorohexanolNa cyclohexanolate70–85%Requires stable alkyl halide
Mitsunobu Reaction6-HydroxyhexanalDIAD, TPP~50%Precursor instability

Method 4: Reductive Amination and Oxidation (Hypothetical)

Pathway Exploration

Reagents :

  • 6-Aminohexanal (hypothetical)

  • Cyclohexanone, NaBH3CN

Procedure :

  • Reductive Amination :

    • Condense 6-aminohexanal with cyclohexanone, followed by reduction to form the amine.

    • Oxidation : Convert the amine to the aldehyde via Hofmann degradation.

    • Feasibility : Highly speculative; no literature support for this route.

Critical Analysis of Oxidation Methods

Swern vs. TEMPO-Mediated Oxidation

  • Swern Oxidation : Preferred for terminal alcohols due to high selectivity and minimal over-oxidation.

  • TEMPO/NaOCl : Effective for primary alcohols but may require buffered conditions to avoid acid-sensitive groups.

Data Table 3: Oxidation Efficiency

Oxidizing SystemSubstrateYieldConditions
Swern (Oxalyl Cl/DMSO)6-(Cyclohexyloxy)hexanol80–90%−50°C, anhydrous
TEMPO/NaOCl6-(Cyclohexyloxy)hexanol75–85%0°C, pH 6–7

Industrial Considerations and Scalability

  • Cost-Effectiveness : Williamson synthesis (Method 1) is scalable but requires affordable 6-chlorohexanol.

  • Safety : Swern oxidation generates CO and HCl gas, necessitating controlled environments.

  • Green Chemistry : TEMPO/NaOCl offers aqueous conditions but produces stoichiometric NaCl .

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexyloxy)hexanal can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the ether linkage can be cleaved and replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

    Oxidation: Cyclohexyloxyhexanoic acid

    Reduction: Cyclohexyloxyhexanol

    Substitution: Various substituted cyclohexyloxyhexanal derivatives

Scientific Research Applications

6-(Cyclohexyloxy)hexanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes and ethers.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Cyclohexyloxy)hexanal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, making it a useful reagent in bioconjugation and labeling studies. The ether linkage provides stability and resistance to hydrolysis, making it suitable for use in harsh chemical environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexanal (C₆H₁₂O)

  • Structure : Straight-chain aldehyde.
  • Molecular weight : 100.16 g/mol .
  • Boiling point : 131°C .
  • Odor threshold : 4.5–50 μg/L (orthonasal) and 10.5–16 μg/L (retronasal) .
  • Applications: Key aroma compound in foods (e.g., green tea, fruits), contributing grassy notes . Marker for lipid oxidation in stored foods; concentrations >5 mg/kg indicate rancidity .
  • Reactivity : Undergoes oxidation to carboxylic acids and nucleophilic additions (e.g., imine formation with amines) .

Comparison: 6-(Cyclohexyloxy)hexanal’s cyclohexyloxy group likely reduces volatility compared to hexanal, prolonging its persistence in formulations. Its larger size may hinder diffusion in sensor applications, where hexanal is detected via ZnO sensors even in mixtures .

Cyclohexanol (C₆H₁₂O)

  • Structure : Cyclic secondary alcohol.
  • Molecular weight : 100.16 g/mol .
  • Boiling point : 161°C .
  • Applications :
    • Solvent and intermediate in nylon production .
    • Starting material for cyclohexene synthesis via dehydration .
  • Reactivity: Less reactive than aldehydes; undergoes esterification or oxidation to cyclohexanone.

Comparison: Unlike cyclohexanol, this compound retains aldehyde functionality, enabling reactions like Schiff base formation. The ether group may enhance solubility in nonpolar media compared to cyclohexanol’s hydroxyl group.

Nonanal (C₉H₁₈O)

  • Structure : Nine-carbon aldehyde.
  • Molecular weight : 142.24 g/mol.
  • Boiling point : 185°C .
  • Applications :
    • Dominant volatile in duck meat, contributing fatty/green odors .
    • Pleasant odorant in particleboard resins .

Comparison: Nonanal’s longer carbon chain increases hydrophobicity and boiling point relative to this compound.

(E)-2-Hexenal (C₆H₁₀O)

  • Structure : Unsaturated aldehyde with a double bond.
  • Molecular weight : 98.14 g/mol.
  • Applications :
    • Major carbonyl in wine varieties (60.83% of total carbonyls) .
    • Contributes green, apple-like aromas .

Comparison :
(E)-2-Hexenal’s conjugated double bond enhances reactivity (e.g., Diels-Alder reactions), whereas this compound’s ether group may stabilize the molecule against oxidation.

Research Implications and Gaps

  • Synthesis: Methods for this compound could adapt chemo-catalytic pathways used for hexanal production from linoleic acid .
  • Stability : The compound’s persistence under varying humidity (cf. hexanal’s stability ) warrants study.
  • Toxicity : Hexanal’s low reactivity with thiols suggests this compound may also exhibit low toxicity, but empirical data is needed.

This analysis synthesizes data from diverse sources to contextualize this compound among its analogs, highlighting its unique structural and functional profile. Further experimental validation is essential to confirm inferred properties.

Biological Activity

6-(Cyclohexyloxy)hexanal is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula C12H22OC_{12}H_{22}O and a molecular weight of approximately 198.31 g/mol. The compound features a hexanal backbone with a cyclohexyloxy substituent at the sixth carbon, contributing to its unique properties and potential interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Its structure suggests potential interactions with lipid membranes and proteins, which may influence cellular signaling pathways and metabolic processes.

Potential Mechanisms:

  • Membrane Interaction : The hydrophobic cyclohexyl group may facilitate the compound's integration into lipid bilayers, potentially affecting membrane fluidity and permeability.
  • Receptor Modulation : It may act as a modulator for specific receptors involved in neurotransmission or cellular signaling, although specific targets remain to be fully elucidated.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for predicting its biological effects. Variations in the cyclohexyl group or modifications to the hexanal chain can significantly alter its potency and selectivity for biological targets.

Key Findings:

  • Alkyl Chain Length : Studies indicate that variations in the length of the alkyl chain can influence the compound's lipophilicity and, consequently, its ability to cross cell membranes.
  • Substituent Effects : Different substituents on the cyclohexyl ring can modify binding affinities for target proteins, impacting overall biological activity.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Neurotransmitter Interaction : Research has demonstrated that compounds with similar structures exhibit significant interactions with dopamine transporters, suggesting potential applications in neuropharmacology .
  • Antineoplastic Properties : Investigations into alkylating agents have shown that structurally similar compounds can exhibit cytotoxic effects on neoplastic cells, indicating that this compound may also possess anticancer properties .
  • Toxicological Assessments : Studies evaluating the safety profile of related compounds have highlighted the importance of understanding the toxicological implications of cyclohexyl-substituted aldehydes in therapeutic contexts .

Comparative Analysis

To further understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential.

Compound NameMolecular FormulaBiological ActivityReference
This compoundC₁₂H₂₂OPotential neuroactive properties
Decahydronaphtho[2,3-b]oxireneC₁₀H₁₆OInvestigated for various activities
BTCPC₁₈H₂₃NHigh-affinity dopamine uptake inhibitor

Q & A

Q. What are the established synthetic routes for 6-(Cyclohexyloxy)hexanal, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves etherification of hexanal derivatives with cyclohexanol or cyclohexyl halides. For example:
  • Route 1 : Nucleophilic substitution of 6-chlorohexanal with cyclohexanol under acidic catalysis (e.g., H₂SO₄), yielding ~73% product .
  • Route 2 : Oxidation of 6-(cyclohexyloxy)hexanol using Jones reagent (CrO₃/H₂SO₄), achieving ~85% yield .
  • Key Parameters : Temperature (60–80°C), solvent polarity (e.g., THF or DCM), and stoichiometric excess of cyclohexanol (1.5–2.0 eq) critically affect yield. Monitor via TLC (Rf = 0.4 in hexane:EtOAc 7:3) .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

  • Methodological Answer : Use a combination of:
  • ¹H NMR : Confirm ether linkage (δ 3.4–3.6 ppm for -OCH₂-) and aldehyde proton (δ 9.7–9.9 ppm) .
  • GC-MS : Detect volatile impurities; optimize with a DB-5 column (30 m × 0.25 mm) and He carrier gas (1.2 mL/min). LOD: 3.7 ng/g .
  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) with acetonitrile:water (70:30) mobile phase. Retention time: ~8.2 min .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
  • Storage : Under nitrogen at 4°C in amber glass to prevent aldehyde oxidation .
  • Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as halogenated waste .

Advanced Research Questions

Q. How does the cyclohexyloxy moiety influence the compound’s stability and degradation pathways?

  • Methodological Answer :
  • Stability Studies : Accelerated degradation under UV light (254 nm) reveals photooxidation of the aldehyde group to carboxylic acid. Monitor via FT-IR (loss of C=O stretch at 1720 cm⁻¹) .
  • Thermal Degradation : TGA shows decomposition onset at 120°C, forming cyclohexene (GC-MS m/z 82) and CO₂ (IR 2349 cm⁻¹) .

Q. What mechanisms underlie this compound’s antifungal activity, and how can they be validated?

  • Methodological Answer :
  • Mitochondrial Disruption : Assess via JC-1 staining (ΔΨm loss) and ROS quantification (DCFH-DA assay) in Aspergillus flavus spores .
  • Transcriptomics : RNA-seq of treated spores identifies downregulated genes in ergosterol biosynthesis (e.g., ERG11) and upregulated apoptosis markers (e.g., METACASPASE) .

Q. How can contradictory data on hexanal-related lipid oxidation pathways be resolved in studies involving this compound?

  • Methodological Answer :
  • Pathway Differentiation : Use LOX inhibitors (e.g., NDGA) and iron chelators (e.g., EDTA) to distinguish LOX-dependent vs. iron-catalyzed lipid peroxidation .
  • Quantitative Models : Multivariate regression of hexanal levels (GC-MS) against TBARS and sensory scores (r = 0.68 vs. 0.14 for TBARS) clarifies dominant pathways .

Q. What experimental strategies optimize enzymatic reduction of this compound to its alcohol derivative?

  • Methodological Answer :
  • Whole-Cell Biocatalysts : Use Saccharomyces cerevisiae expressing alcohol dehydrogenase (ADH1). Optimize pH (7.0), cofactor (NADH, 0.5 mM), and substrate concentration (10 mM) for >90% conversion .
  • Kinetic Analysis : Michaelis-Menten parameters (Km = 2.8 mM, Vmax = 0.45 µmol/min) guide substrate feeding rates .

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